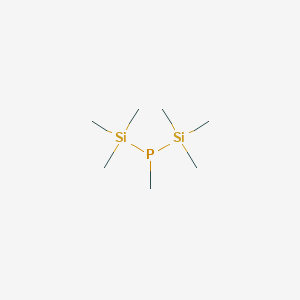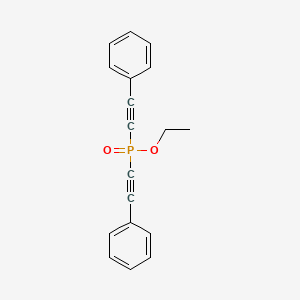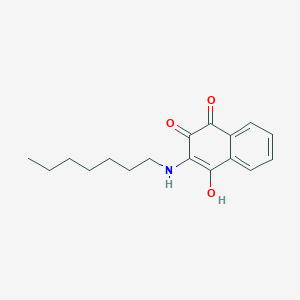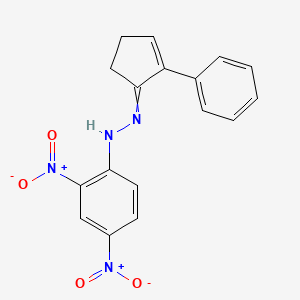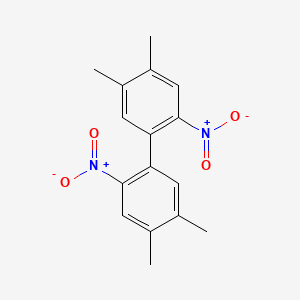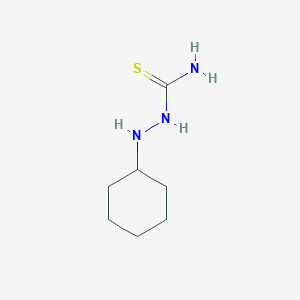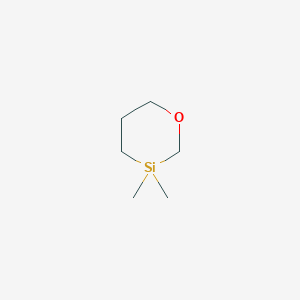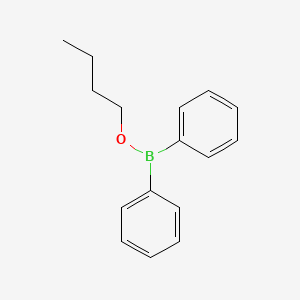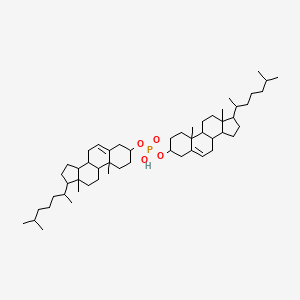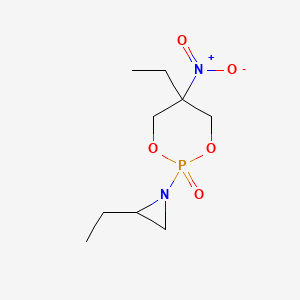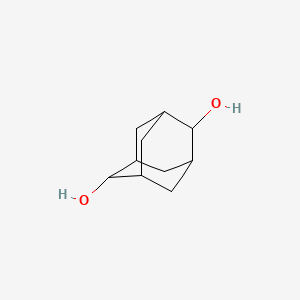![molecular formula C20H26 B14704974 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 23946-68-1](/img/structure/B14704974.png)
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an aromatic hydrocarbon with a complex structure. It consists of a benzene ring substituted with four methyl groups and an additional benzene ring attached via a methylene bridge. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,4,5-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the organic layer is separated, dried, and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and automation in industrial settings ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, occur at the methyl groups or the benzene ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stable aromatic structure.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets through its aromatic rings and methyl groups The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its reactivity and binding affinity with other molecules
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic hydrocarbon with four methyl groups on a benzene ring.
2,4,5-Trimethylbenzyl chloride: A benzene ring with three methyl groups and a chloromethyl group.
Durene: Another name for 1,2,4,5-tetramethylbenzene.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its complex structure, combining multiple methyl groups and an additional benzene ring. This complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
23946-68-1 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-13(12)2)11-20-17(6)14(3)9-15(4)18(20)7/h8-10H,11H2,1-7H3 |
InChI Key |
IONMHQZQJOPAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC2=C(C(=CC(=C2C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



